
6,8-Dichloroquinolin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,8-Dichloroquinolin-3-ol, also known by its chemical formula C9H5Cl2NO, is a heterocyclic compound. Its structure features a quinoline ring with chlorine substituents at positions 6 and 8, as well as a hydroxyl group at position 3. Quinolines are widely studied due to their diverse applications in various fields.
Vorbereitungsmethoden
Synthetic Routes:
Several synthetic routes exist for 6,8-Dichloroquinolin-3-ol. One common method involves the cyclization of 2,6-dichloroaniline with salicylaldehyde under acidic conditions . The reaction proceeds through an electrophilic aromatic substitution, resulting in the formation of the quinoline ring.
Reaction Conditions:
- Reactants: 2,6-dichloroaniline, salicylaldehyde
- Catalyst: Acid (e.g., sulfuric acid)
- Temperature: Elevated (typically reflux)
- Solvent: Organic solvent (e.g., ethanol)
Industrial Production:
While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale manufacturing. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient production.
Analyse Chemischer Reaktionen
6,8-Dichloroquinolin-3-ol participates in various chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of quinoline N-oxides.
Reduction: Reduction of the quinoline ring can yield dihydroquinolines.
Substitution: Chlorine atoms can be substituted with other functional groups (e.g., amino, alkyl, or aryl groups).
Common reagents and conditions:
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid)
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas)
Substitution: Nucleophilic substitution conditions (e.g., sodium hydroxide, amine nucleophiles)
Major products:
- Oxidation: this compound N-oxide
- Reduction: Dihydroquinolin-3-ol
- Substitution: Various derivatives with substituted chlorine atoms
Wissenschaftliche Forschungsanwendungen
6,8-Dichloroquinolin-3-ol finds applications in:
Chemistry: As a building block for the synthesis of other quinoline-based compounds.
Biology: It may exhibit biological activity, making it relevant for drug discovery.
Medicine: Research on its potential therapeutic effects (e.g., antimicrobial, antiviral properties).
Industry: Used in the preparation of dyes, agrochemicals, and pharmaceutical intermediates.
Wirkmechanismus
The precise mechanism by which 6,8-Dichloroquinolin-3-ol exerts its effects depends on its specific application. It may interact with cellular targets, modulate signaling pathways, or inhibit enzymes. Further studies are needed to elucidate its detailed mechanisms.
Vergleich Mit ähnlichen Verbindungen
6,8-Dichloroquinolin-3-ol stands out due to its unique chlorination pattern. Similar compounds include other quinolines, such as 8-chloroquinoline and 6-chloroquinoline.
Eigenschaften
Molekularformel |
C9H5Cl2NO |
|---|---|
Molekulargewicht |
214.04 g/mol |
IUPAC-Name |
6,8-dichloroquinolin-3-ol |
InChI |
InChI=1S/C9H5Cl2NO/c10-6-1-5-2-7(13)4-12-9(5)8(11)3-6/h1-4,13H |
InChI-Schlüssel |
IMCVULXDORMWHT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=C(C=NC2=C(C=C1Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




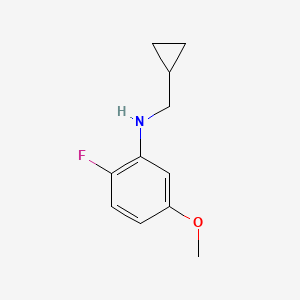
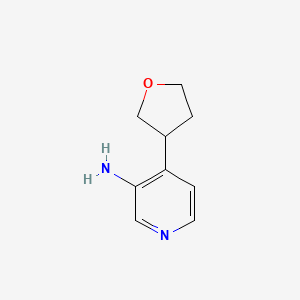
![N-[(3-Aminocyclopentyl)methyl]-2-methylpropanamide](/img/structure/B13201531.png)
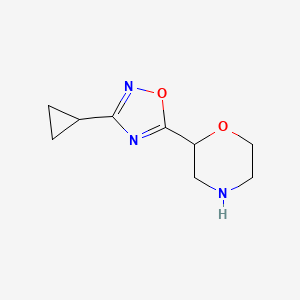
![1-[(Azepan-3-yl)methyl]-3-ethylurea](/img/structure/B13201535.png)
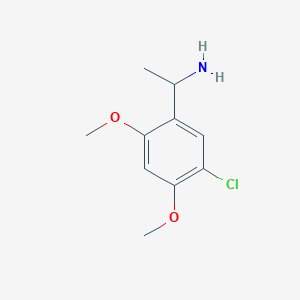
![4-(Propan-2-yl)-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13201545.png)
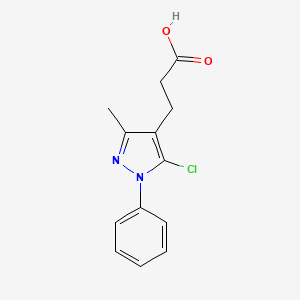
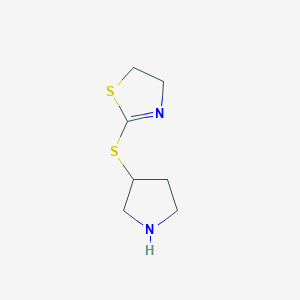
![2-[(Azetidin-1-yl)methyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B13201558.png)
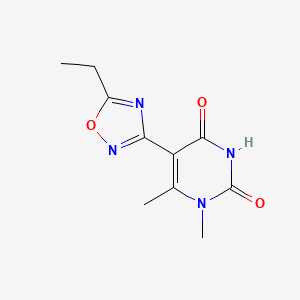
![6-(Iodomethyl)-1-methyl-5-oxaspiro[2.4]heptane](/img/structure/B13201575.png)
